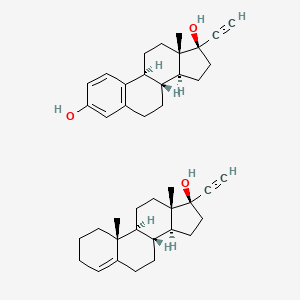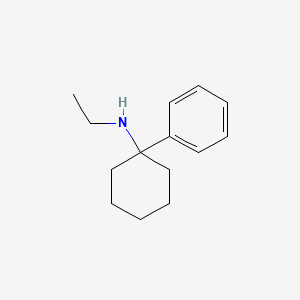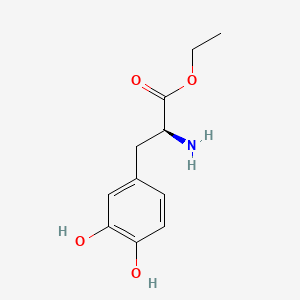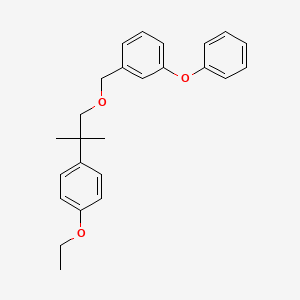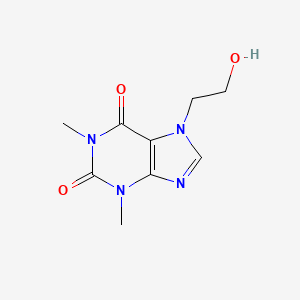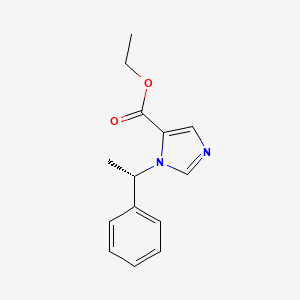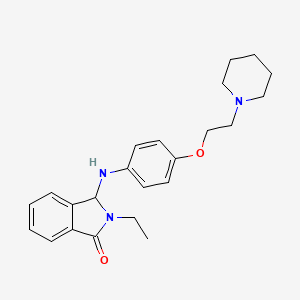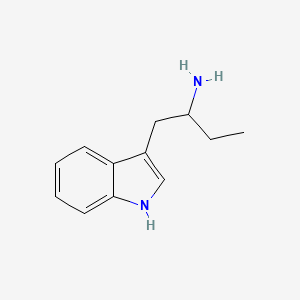
Etryptamine
Overview
Description
It was initially developed in the 1960s by the Upjohn chemical company in the United States for use as an antidepressant under the brand name Monase . its development was halted due to the discovery of an unacceptable incidence of agranulocytosis, and it was later classified as a Schedule I controlled substance .
Mechanism of Action
Target of Action
Etryptamine, also known as alpha-ethyltryptamine (αET), primarily targets the monoamine oxidase enzyme . This enzyme plays a crucial role in the breakdown of monoamines, which are neurotransmitters such as serotonin, norepinephrine, and dopamine .
Mode of Action
This compound acts as a reversible monoamine oxidase inhibitor . By inhibiting this enzyme, this compound prevents the breakdown of monoamines, leading to an increase in their levels . This results in enhanced neurotransmission, which can have various effects on the body and mind .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoamine pathway . By inhibiting monoamine oxidase, this compound increases the levels of monoamines in the synaptic cleft . This can lead to downstream effects such as mood elevation and increased locomotor activity .
Pharmacokinetics
As a monoamine oxidase inhibitor, it is likely that this compound is well-absorbed and distributed throughout the body, where it can exert its effects .
Result of Action
The primary result of this compound’s action is an increase in monoamine neurotransmission . This can lead to various effects, including mood elevation and increased locomotor activity . It should be noted that this compound is less stimulating and hallucinogenic than other related compounds, such as alpha-methyltryptamine .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances in the body can affect the efficacy and stability of this compound . Additionally, individual factors such as genetics and overall health can also influence how this compound is metabolized and how it affects the body .
Biochemical Analysis
Biochemical Properties
Etryptamine plays a significant role in biochemical reactions, primarily through its interaction with monoamine oxidase enzymes. It acts as a non-hydrazine reversible inhibitor of monoamine oxidase, which leads to an increase in the levels of monoamines such as serotonin, norepinephrine, and dopamine . These interactions are crucial as they influence various physiological and psychological processes. This compound’s structural similarity to other indole-based psychedelics also contributes to its biochemical activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine . This release influences cell signaling pathways, particularly those involving serotonin receptors. This compound’s impact on gene expression and cellular metabolism is also notable, as it can lead to changes in mood and behavior . Additionally, this compound’s interaction with serotonin receptors can affect gastrointestinal motility and other physiological functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits monoamine oxidase, which prevents the breakdown of monoamines and increases their availability in the synaptic cleft . This compound also acts as a non-selective serotonin receptor agonist, which means it can bind to and activate multiple serotonin receptor subtypes . These interactions lead to changes in neurotransmitter release, receptor activation, and downstream signaling pathways, ultimately affecting mood, behavior, and other physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its effects can diminish with prolonged exposure due to receptor desensitization and downregulation . Additionally, this compound’s degradation products can have different biochemical activities, which may influence long-term cellular function . In vitro and in vivo studies have also observed that this compound’s effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can increase locomotor activity and elevate mood, similar to the effects of MDMA . At higher doses, this compound can induce neurotoxicity, particularly in serotonergic neurons . Threshold effects have been observed, where low doses produce mild stimulant effects, while higher doses can lead to more pronounced psychoactive and potentially adverse effects . Toxicity studies in animal models have highlighted the importance of careful dosage control when investigating this compound’s effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with monoamine oxidase enzymes. These enzymes metabolize this compound to produce indole-3-acetaldehyde, which can further be converted to other metabolites . This compound’s effects on metabolic flux and metabolite levels can influence various physiological processes, including neurotransmitter synthesis and degradation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound can interact with transporters and binding proteins that facilitate its movement and localization . These interactions can affect this compound’s accumulation in specific tissues and its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound can localize to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles . Understanding this compound’s subcellular localization is crucial for elucidating its biochemical and physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etryptamine can be synthesized through several methods. One common synthetic route involves the alkylation of tryptamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: Etryptamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen or the ethylamine side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or alkylating agents.
Major Products Formed: The major products formed from these reactions include various indole derivatives and substituted tryptamines, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: Etryptamine serves as a precursor for the synthesis of other tryptamine derivatives.
Biology: It is used in studies related to neurotransmitter systems due to its structural similarity to serotonin.
Medicine: Although its use as an antidepressant was discontinued, this compound is still of interest in pharmacological research for its psychoactive properties.
Industry: this compound and its derivatives are used in the development of new psychoactive substances and potential therapeutic agents
Comparison with Similar Compounds
- Alpha-methyltryptamine
- Dimethyltryptamine
- 3,4-methylenedioxy-N-methylamphetamine (MDMA)
- 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)
- 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT)
Etryptamine’s unique combination of monoamine oxidase inhibition and serotonin release makes it a compound of significant interest in both scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-(1H-indol-3-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUMUPVQYAFTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118-68-3 (monoacetate), 3460-71-7 (hydrochloride salt/solvate) | |
| Record name | Etryptamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046764 | |
| Record name | alpha-Ethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of action responsible for its antidepressant activity was believed to lie in its ability to inhibit monoamine oxidase, while its stimulant activity on the central nervous system appeared to result from its structural similarity to indole-based psychedelics. [5] Research discovered αET to be both a monoamine oxidase inhibitor and a potent monoamine releasing agent capable of serotonergic neurotoxicity. [3] The ability to release serotonin was linked to αET's MDMA like properties. [2] αET has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine. | |
| Record name | Etryptamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01546 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2235-90-7 | |
| Record name | α-Ethyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etryptamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etryptamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01546 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETRYPTAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Ethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR181O3R32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



